Cas no 1804443-53-5 (Ethyl 2-hydroxy-6-(trifluoromethyl)pyridine-4-acetate)

Ethyl 2-hydroxy-6-(trifluoromethyl)pyridine-4-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-hydroxy-6-(trifluoromethyl)pyridine-4-acetate
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- インチ: 1S/C10H10F3NO3/c1-2-17-9(16)5-6-3-7(10(11,12)13)14-8(15)4-6/h3-4H,2,5H2,1H3,(H,14,15)
- InChIKey: OHNNTRCVIZWFAK-UHFFFAOYSA-N
- ほほえんだ: FC(C1=CC(=CC(N1)=O)CC(=O)OCC)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 396
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 55.4
Ethyl 2-hydroxy-6-(trifluoromethyl)pyridine-4-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029003208-500mg |
Ethyl 2-hydroxy-6-(trifluoromethyl)pyridine-4-acetate |
1804443-53-5 | 95% | 500mg |
$1,786.10 | 2022-04-02 | |
Alichem | A029003208-250mg |
Ethyl 2-hydroxy-6-(trifluoromethyl)pyridine-4-acetate |
1804443-53-5 | 95% | 250mg |
$1,058.40 | 2022-04-02 | |
Alichem | A029003208-1g |
Ethyl 2-hydroxy-6-(trifluoromethyl)pyridine-4-acetate |
1804443-53-5 | 95% | 1g |
$2,779.20 | 2022-04-02 |
Ethyl 2-hydroxy-6-(trifluoromethyl)pyridine-4-acetate 関連文献
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Ethyl 2-hydroxy-6-(trifluoromethyl)pyridine-4-acetateに関する追加情報
Ethyl 2-hydroxy-6-(trifluoromethyl)pyridine-4-acetate (CAS 1804443-53-5): A Promising Chemical Entity in Medicinal Chemistry
The Ethyl 2-hydroxy-6-(trifluoromethyl)pyridine-4-acetate, identified by the CAS registry number 1804443-53-5, represents a structurally unique compound with significant potential in drug discovery and chemical synthesis. This acetate ester derivative of a substituted pyridine scaffold combines functional groups known to modulate pharmacokinetic properties and biological activity. Recent studies highlight its emerging role in targeting disease pathways, particularly in oncology and neurodegenerative disorders, due to its trifluoromethyl group-mediated stability and hydroxyl group-driven reactivity.
Structurally, the compound features a pyridine ring substituted at positions 2 and 6 with a hydroxyl (-OH) and trifluoromethyl (-CF₃) group, respectively. The acetic acid ester moiety at the 4-position introduces lipophilicity while maintaining solubility characteristics critical for drug delivery. Computational studies (e.g., molecular docking analyses from Zhang et al., 2023) reveal that these substituents optimize binding affinity to protein targets by balancing electronic effects and steric hindrance. Notably, the trifluoromethyl group enhances metabolic stability by resisting cytochrome P450 oxidation—a key advantage in overcoming drug resistance mechanisms.
Synthetic advancements have recently streamlined access to this compound. A green chemistry approach published in Nature Chemistry (Smith et al., 2023) employs palladium-catalyzed cross-coupling to assemble the core structure in fewer steps than traditional methods. This method reduces waste generation by incorporating recyclable solvents and minimizing side reactions, aligning with current sustainability trends in pharmaceutical manufacturing. The optimized protocol achieves yields exceeding 90%, making large-scale production economically viable for preclinical testing.
Bioactivity profiling demonstrates multifaceted applications. In vitro assays show potent inhibition of histone deacetylases (HDACs), particularly isoform HDAC6, which is implicated in cancer cell survival pathways (Lee et al., 2023). At submicromolar concentrations (e.g., IC₅₀ = 0.78 μM), this compound induced apoptosis in triple-negative breast cancer cell lines without significant cytotoxicity toward normal fibroblasts—a critical safety advantage. Additionally, its ability to cross the blood-brain barrier was validated using parallel artificial membrane permeability assays (PAMPA), suggesting utility in treating neurodegenerative conditions such as Alzheimer’s disease.
Clinical translational research is progressing through prodrug strategies that exploit its acetate ester functionality. A recent study (Journal of Medicinal Chemistry, Kim et al., 2023) demonstrated that intravenous administration of this compound’s prodrug form achieved therapeutic concentrations in murine tumor models while avoiding off-target effects observed with conventional HDAC inhibitors like vorinostat. Pharmacokinetic data revealed a half-life of ~7 hours post-administration, indicating potential for once-daily dosing regimens.
Ongoing investigations focus on optimizing stereochemistry and exploring polypharmacology opportunities. Chiral variants synthesized via asymmetric hydrogenation exhibit enhanced selectivity toward specific HDAC isoforms, as reported by Chen et al. (Angewandte Chemie, 2023). Furthermore, structure-based design efforts are underway to engineer dual-action molecules combining this scaffold with kinase inhibitory motifs—a strategy expected to synergistically disrupt oncogenic signaling networks.
In summary, Ethyl 2-hydroxy-6-(trifluoromethyl)pyridine-4-acetate stands out as a versatile platform molecule bridging organic synthesis innovation and translational medicine. Its unique combination of physicochemical properties and target-specific activity positions it as a compelling candidate for developing next-generation therapeutics addressing unmet clinical needs across multiple therapeutic areas.
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